4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-6-8-1-3-9(5-8,4-2-8)7(11)12/h10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNAEQYZJBLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions to produce the bicyclic structure with high enantioselectivity . The reaction typically involves the use of a diene and a dienophile, followed by functional group modifications to introduce the hydroxymethyl and carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by downstream processing to purify the product. The reaction conditions are optimized to ensure high yield and purity, and the process may be carried out in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: 4-(Carboxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid.
Reduction: 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 170.21 g/mol
- CAS Number : 1551365-19-5
The compound features a hydroxymethyl group at the 4-position of the bicyclo[2.2.1]heptane structure, which contributes to its unique reactivity and functionalization possibilities.
Applications in Organic Synthesis
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid serves as a versatile building block in organic synthesis due to its unique structural characteristics. The presence of both a carboxylic acid and a hydroxyl group allows for various functionalization reactions, making it a valuable intermediate in the synthesis of complex molecules.
Notable Reactions and Synthesis Pathways
The synthesis of HMNCA typically involves multi-step organic reactions, which can include:
- Hydroxymethylation : Introduction of the hydroxymethyl group.
- Carboxylation : Formation of the carboxylic acid moiety.
- Functional Group Transformations : Such as esterification or amidation.
These methods enable selective functionalization, leading to high yields of the desired products.
Medicinal Chemistry Applications
Research has indicated that this compound may possess medicinal properties due to its structural similarity to naturally occurring metabolites. This has led to investigations into its potential biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of HMNCA exhibit significant antibacterial effects against various strains of bacteria.
- Anticancer Properties : In vitro studies suggest that HMNCA can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Study: Anticancer Activity
In a study examining the anticancer effects of HMNCA derivatives, researchers found that certain compounds inhibited cell proliferation in HeLa and MCF-7 cell lines with IC50 values indicating effective concentrations for therapeutic action:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.8 |
This suggests that HMNCA derivatives may interfere with cancer cell growth through mechanisms such as apoptosis induction.
Material Science Applications
The rigid bicyclic structure of this compound also makes it an attractive candidate for developing novel materials. Research has explored its potential use in:
- Polymer Chemistry : As a monomer or cross-linking agent in polymer synthesis.
- Nanomaterials : Investigating its role in creating functionalized nanoparticles for drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid and related bicyclic derivatives.
Table 1: Comparative Analysis of Bicyclo[2.2.1]heptane Derivatives
Structural and Functional Comparisons
4-Methoxy Derivative (C9H14O3)
- Applications : Useful in prodrug strategies where ester hydrolysis in vivo releases the active carboxylic acid form .
4-(Aminomethyl) Derivative (C9H16NO2Cl)
- Substituent Impact: The protonated aminomethyl (-CH2NH3+) group in the hydrochloride salt increases water solubility and enables ionic interactions with biological targets (e.g., enzymes or receptors).
- Applications: Explored in antifibrinolytic agents due to structural mimicry of γ-aminocaproic acid .
7-Aza Derivative (C7H11NO2)
- Substituent Impact : Replacement of a carbon with nitrogen introduces basicity (pKa ~8–10) and alters electronic properties, favoring interactions with acidic residues in proteins.
- Synthesis: Achieved via Diels-Alder reactions using benzamidoacrylate dienophiles .
- Applications : Used as a constrained proline analogue in bioactive peptides and protease inhibitors .
3,3-Dimethyl-2-methylene Derivative (C10H14O2)
- Substituent Impact : Methyl groups add steric bulk, while the methylene (-CH2=) group increases rigidity and reduces ring strain.
- Applications: Potential in materials science or as a stable scaffold in covalent inhibitors .
Biological Activity
4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (HMNCA), with the molecular formula and CAS number 1551365-19-5, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with HMNCA.
- Molecular Weight : 170.208 g/mol
- LogP : 0.84
- Polar Surface Area : 58 Ų
- Hydrogen Bond Donors : 2
- Hydrogen Bond Acceptors : 3
Biological Activity Overview
Research indicates that HMNCA exhibits several biological activities, primarily in the fields of anticancer and antimicrobial research.
Anticancer Activity
Studies have shown that compounds structurally similar to HMNCA can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related bicyclic compounds have demonstrated:
- Cytotoxicity against HepG2 cells : Research indicates that certain derivatives exhibit anti-proliferative effects on liver carcinoma cells while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .
- Mechanism of Action : The mechanism often involves the inhibition of protein phosphatases (PP1 and PP2A), which play crucial roles in cell cycle regulation and apoptosis .
Antimicrobial Activity
The antibacterial properties of bicyclic compounds have been explored, with some showing promising results against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated effective antibacterial activity with MIC values as low as 7.81 µg/mL against Staphylococcus aureus and Escherichia coli biofilms .
- Mechanisms : The antimicrobial action is believed to involve disruption of bacterial cell membranes, leading to leakage of cellular contents .
Case Studies and Research Findings
Q & A
Q. Key Methodological Steps :
Precursor selection (e.g., norbornene derivatives).
Catalyst optimization (e.g., thiourea-based organocatalysts for stereocontrol).
Reaction monitoring via TLC or HPLC.
Purification via column chromatography or recrystallization.
How is the molecular structure of bicyclo[2.2.1]heptane derivatives characterized experimentally?
Basic
Structural elucidation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions and stereochemistry. For example, coupling constants in 1H NMR distinguish endo/exo configurations .
- X-ray Diffraction (XRD) : Resolves bicyclic geometry and substituent orientation. The pyramidalization of amide nitrogens in derivatives was confirmed via single-crystal XRD .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for carboxylic acids) .
Q. Data Interpretation :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
- Use crystallographic software (e.g., Mercury) to analyze bond angles and torsional strain.
What computational strategies are employed to analyze the conformational dynamics of bicyclo[2.2.1]heptane derivatives?
Advanced
Quantum mechanical (QM) methods and hierarchical modeling are critical:
- Bottom-Up Approach : Start with simplified model systems (e.g., 7-azabicyclo[2.2.1]heptane amides) to study amide distortion. Gradually increase complexity by adding substituents .
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to predict intramolecular interactions (e.g., hydrogen bonding) .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability .
Case Study :
The high pyramidalization of a bicyclic amide nitrogen was attributed to steric hindrance from substituents, validated by comparing DFT-optimized structures with XRD data .
How can enantioselectivity be optimized in the asymmetric synthesis of bicyclo[2.2.1]heptane carboxylates?
Advanced
Enantioselectivity depends on catalyst design and reaction conditions:
- Chiral Organocatalysts : Thiourea derivatives promote asymmetric induction via hydrogen bonding with substrates. For example, Jacobsen’s catalyst achieves >90% ee in cycloadditions .
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance catalyst-substrate interactions.
- Temperature Control : Lower temperatures (0–25°C) reduce kinetic resolution and improve ee .
Q. Validation :
- Analyze ee via chiral HPLC or polarimetry.
- Correlate catalyst structure with enantiomeric outcomes using linear free-energy relationships (LFER).
What methodologies are used to resolve contradictions in reported reactivity data of bicyclo[2.2.1]heptane derivatives?
Advanced
Contradictions arise from divergent reaction conditions or structural variations:
- Control Experiments : Replicate studies under identical conditions (e.g., solvent, temperature). For example, discrepancies in nitrile electrophile reactivity were resolved by standardizing anhydrous reaction setups .
- Computational Validation : Use DFT to compare activation energies of proposed mechanisms.
- Isomer-Specific Analysis : Separate endo/exo isomers via preparative HPLC before reactivity testing .
Case Example :
Divergent reports on the stability of 7,7-dimethyl-2-oxo derivatives were reconciled by identifying moisture sensitivity in certain batches .
How are bicyclo[2.2.1]heptane derivatives functionalized for applications in covalent protein labeling?
Advanced
Key strategies include electrophile synthesis and bioorthogonal chemistry:
- Alkenyl Nitrile Electrophiles : React 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid with acrylonitrile derivatives to generate Michael acceptors. These electrophiles selectively label cysteine residues in proteins .
- Click Chemistry : Introduce azide or alkyne handles via esterification for CuAAC or SPAAC reactions .
Q. Optimization Steps :
Screen leaving groups (e.g., NHS esters vs. acyl chlorides) for coupling efficiency.
Validate labeling specificity using SDS-PAGE and mass spectrometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
